Product packaging for (R)-Dabelotine(Cat. No.:CAS No. 152886-02-7)

(R)-Dabelotine

Cat. No.: B1669738
CAS No.: 152886-02-7
M. Wt: 262.35 g/mol
InChI Key: VXQWMLATWQSCBE-CYBMUJFWSA-N
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Description

The Significance of Chiral Small Molecules in Biomedical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is ubiquitous in nature, from amino acids and carbohydrates to proteins and nucleic acids cymitquimica.comresearchgate.netr-project.orgndclist.com. The biological environment is inherently chiral, meaning that the interaction between a chiral molecule and a biological target (such as an enzyme or receptor) is often stereospecific; one enantiomer may interact differently, or not at all, compared to its mirror image ncats.iocymitquimica.comr-project.orgndclist.comevitachem.comhodoodo.com. This stereospecificity underscores the significance of chiral small molecules in biomedical research.

(R)-Dabelotine, as a chiral molecule, exemplifies the importance of stereochemistry in biological interactions due to its specific R configuration.

Role of Enantiopure Compounds in Understanding Biological Systems

Enantiopure compounds, consisting of a single enantiomer, are crucial for accurately probing biological systems. Using a single enantiomer allows researchers to delineate the specific biological effects mediated by that particular stereoisomer, avoiding potential confounding effects from the other enantiomer which may be inactive, have different activity, or even be toxic medchemexpress.comncats.iocymitquimica.comr-project.orgevitachem.comuni.lumdpi.com. By employing enantiopure compounds, scientists can gain a clearer understanding of molecular recognition events, enzyme mechanisms, and signal transduction pathways ncats.iocymitquimica.comr-project.orgndclist.comevitachem.comhodoodo.com.

The use of enantiopure compounds is particularly important when studying interactions with chiral biological targets like receptors and enzymes, where the binding affinity and subsequent biological outcome can be vastly different for each enantiomer medchemexpress.comcymitquimica.comr-project.orgndclist.comevitachem.comhodoodo.commdpi.comresearchgate.netcrystalsfirst.comnih.gov. This stereoselectivity is a fundamental principle in understanding how small molecules exert their effects in a biological context researchgate.netnih.gov.

Evolution of Chemical Probe Development Paradigms

Contemporary chemical probe development paradigms prioritize the synthesis and rigorous validation of highly selective and potent molecules. This includes efforts to develop probes for challenging target classes and to utilize advanced techniques for target deconvolution, especially in phenotypic screening approaches nih.govgoogleapis.com. The importance of characterized chemical probes in target validation and dissecting biological pathways is widely recognized in modern chemical biology and drug discovery googleapis.com.

This compound, as a small molecule with identified biological activity, could be considered in the context of chemical probe development, particularly if its selectivity and potency for adrenergic receptors or other potential targets are thoroughly characterized.

Contextualization of this compound in Contemporary Drug Discovery Methodologies

Contemporary drug discovery methodologies involve a multi-stage process, from target identification and validation to lead discovery, optimization, and preclinical testing. Chirality is a critical consideration throughout this process, with regulatory bodies emphasizing the importance of evaluating individual enantiomers medchemexpress.commedchemexpress.comuni.lumdpi.com. Many modern drugs are marketed as single enantiomers due to potential differences in efficacy, metabolism, and interaction with biological systems compared to racemic mixtures medchemexpress.comtargetmol.cnmedchemexpress.comchemicalbook.commedchemexpress.comcymitquimica.comresearchgate.netr-project.orgevitachem.comuni.lumdpi.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B1669738 (R)-Dabelotine CAS No. 152886-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152886-02-7

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(2R)-2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine

InChI

InChI=1S/C15H22N2O2/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13/h2,4,6,13,16H,3,5,7-11H2,1H3/t13-/m1/s1

InChI Key

VXQWMLATWQSCBE-CYBMUJFWSA-N

Isomeric SMILES

CN1CCCC2=C1C(=CC=C2)OC[C@H]3CNCCO3

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dabelotine, (R)-;  UNII-3NZJ1HNE7Y; 

Origin of Product

United States

Synthetic Methodologies and Chiral Control in R Dabelotine Preparation

Asymmetric Synthesis Approaches for (R)-Dabelotine

Asymmetric synthesis encompasses a range of techniques designed to introduce chirality into a molecule or to control the stereochemical outcome of a reaction at a pre-existing chiral center. For a compound like this compound, which possesses a defined absolute configuration, asymmetric synthesis is paramount to its efficient and selective preparation.

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis utilizes chiral catalysts to favor the formation of one enantiomer over the other during a chemical reaction. This approach is highly efficient as the catalyst is not consumed in the reaction and can be used in relatively small amounts. Chiral catalysts create a chiral environment around the reacting molecules, leading to diastereomeric transition states with different energy levels, thus favoring the formation of the lower-energy pathway product, which corresponds to the desired enantiomer. Examples of chiral catalysts discussed in the literature include chiral oxazaborolidines for the reduction of ketones and various metal complexes with chiral ligands for asymmetric hydrogenation. The development of specially designed chiral ligands is key to achieving high enantioselectivity in catalytic reactions.

Chiral Auxiliary Strategies for Stereocontrol

Chiral auxiliaries are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is set, the auxiliary is cleaved off, leaving behind the chiral product. This strategy involves three main steps: attachment of the auxiliary, the asymmetric reaction, and removal of the auxiliary. The auxiliary influences the reaction by creating steric or electronic biases that favor the approach of reagents from a specific direction, leading to the preferential formation of one diastereomer. Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine. The efficiency of chiral auxiliaries is often assessed by the diastereomeric excess (d.e.) of the intermediate and the enantiomeric excess (e.e.) of the final product after auxiliary removal. Tert-butanesulfinamide is another example of a chiral auxiliary used in asymmetric synthesis, particularly for the synthesis of chiral amines.

Biocatalytic Routes for Chiral Amine Moieties in this compound

Biocatalysis employs enzymes or whole cells to catalyze chemical transformations. Enzymes are naturally chiral and can exhibit high stereo-, regio-, and chemoselectivity under mild reaction conditions. This makes biocatalysis a powerful tool for the synthesis of chiral compounds, including chiral amines, which are often key components of pharmaceutical molecules like Dabelotine. Biocatalytic processes can be used for various transformations, such as the stereoselective reduction of ketones to chiral alcohols or the kinetic resolution of racemic mixtures. For instance, alcohol dehydrogenases can catalyze the stereoselective reduction of ketones. The use of transaminases is another biocatalytic approach for the synthesis of chiral amines. Biocatalysis offers an attractive alternative to classical organic chemistry for generating chiral intermediates, potentially avoiding the use of metal catalysts and reducing toxicity concerns. Directed evolution techniques have further expanded the scope of biocatalysis, enabling the development of enzymes for novel transformations.

Development of Novel Synthetic Routes to this compound

The development of novel synthetic routes is essential for improving the efficiency, scalability, and sustainability of pharmaceutical manufacturing. For a complex molecule like this compound, this involves careful planning and optimization of multi-step sequences, with a strong emphasis on controlling both regioselectivity and stereoselectivity.

Multi-step Synthesis Planning and Optimization

Multi-step synthesis is a fundamental aspect of organic chemistry, allowing for the construction of complex molecules through a sequence of individual reactions. Planning a multi-step synthesis involves breaking down the target molecule into simpler building blocks through retrosynthetic analysis. Each step in the synthesis must be carefully designed and optimized to maximize yield, minimize by-products, and ensure the desired stereochemical outcome. Optimization of reaction conditions, including reagents, solvents, temperature, and reaction time, is crucial for the success of a multi-step route. Flow chemistry techniques can also be integrated into multi-step synthesis to improve efficiency, control, and scalability. Computer-assisted synthesis planning tools are increasingly being used to accelerate the development and optimization of synthetic routes. These tools can help identify potential pathways and optimize reaction conditions.

Regioselective and Stereoselective Transformations

Regioselectivity refers to the preference for bond formation or cleavage at a specific location within a molecule, while stereoselectivity refers to the preferential formation of one stereoisomer over others. Both are critical considerations in the synthesis of this compound to ensure the correct structural connectivity and the desired enantiomeric form. Achieving high regioselectivity and stereoselectivity often requires the careful choice of reagents, catalysts, and reaction conditions. For example, regioselective synthesis is important in the formation of specific heterocyclic ring systems. Stereoselective transformations, including enantioselective and diastereoselective reactions, are essential for controlling the configuration of chiral centers. Asymmetric induction, whether through chiral catalysts, auxiliaries, or reagents, is the key principle behind achieving stereoselectivity in the creation of new chiral centers.

Purification and Stereochemical Characterization of this compound Intermediates and Final Product

Enantiomeric Excess Determination Techniques

Determining the enantiomeric excess (ee) is crucial for quantifying the stereochemical purity of a chiral compound. Enantiomeric excess is defined as the difference between the relative abundance of the two enantiomers in a mixture. libretexts.org If a mixture contains only one enantiomer, the enantiomeric excess is 100%. libretexts.org

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are dominant chromatographic methods for evaluating enantiomeric excess. heraldopenaccess.us Chiral HPLC, utilizing a chiral stationary phase, is a common technique for separating enantiomers. heraldopenaccess.usmasterorganicchemistry.comchromatographyonline.com Achiral HPLC coupled with chiroptical detectors such as Circular Dichroism (CD) or Optical Rotation (OR) can also be used. heraldopenaccess.us Other techniques for ee determination include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), fluorescence, UV/Vis, and polarimetry. heraldopenaccess.usnih.govresearchgate.net Some methods may involve the use of chiral derivatizing agents to convert enantiomers into diastereomers, which can then be separated and analyzed by standard chromatographic methods. heraldopenaccess.uschromatographyonline.comnih.gov

Diastereoselective Control in Synthesis Pathways

Diastereoselective control in synthesis pathways aims to favor the formation of a specific diastereomer when multiple are possible. This is particularly relevant in the synthesis of molecules with multiple stereocenters. Factors influencing diastereoselectivity can include the inherent properties of the reactants, the reaction conditions, and the use of chiral auxiliaries or catalysts. tcichemicals.commsu.eduuni-hamburg.dersc.org

Diastereomers have different physical and chemical properties, which can sometimes allow for their separation by techniques like chromatography. uni-hamburg.de However, achieving high diastereomeric purity often relies on controlling the stereochemical outcome during the synthesis itself. Strategies for diastereoselective synthesis can involve asymmetric induction, where a chiral feature in the substrate, reagent, catalyst, or environment influences the stereochemical course of the reaction. msu.eduuni-hamburg.de Examples include reactions utilizing chiral auxiliaries, which are later removed, or the use of specific catalysts that promote the formation of a desired diastereomer. tcichemicals.comuni-hamburg.de

Molecular Pharmacology and Mechanism of Action Studies of R Dabelotine

Target Identification and Validation for (R)-Dabelotine

Target identification and validation are crucial initial steps in drug discovery, aiming to pinpoint molecular targets that play a key role in a disease and confirm their therapeutic relevance. fiveable.meijpsjournal.comtechnologynetworks.com Target validation specifically demonstrates the functional role of the identified target in the disease phenotype. ijpsjournal.comtechnologynetworks.com This process involves applying various techniques to show that modulating the target can offer therapeutic benefits within an acceptable safety window. sygnaturediscovery.com Early and comprehensive target validation helps establish a clear connection between target manipulation and disease efficacy, increasing the chances of success in clinical trials. sygnaturediscovery.com

While the provided search results discuss general approaches to target identification and validation, specific details regarding the application of these methods directly to this compound are limited. However, the general methodologies described provide context for how the target(s) of this compound would be investigated.

Genomic and Proteomic Approaches to Target Deconvolution

Genomic and proteomic approaches are utilized in target deconvolution, which aims to identify the molecular targets of a bioactive compound, particularly those discovered through phenotypic screening. researchgate.netnih.goveuropeanreview.org These methods can involve analyzing changes in mRNA or protein levels in response to a compound to determine target expression and function in both healthy and disease states. ijpsjournal.comsygnaturediscovery.com Chemoproteomics, which includes techniques like affinity purification using compound-immobilized beads, photoaffinity labeling (PAL), cellular thermal shift assay (CETSA), and activity-based protein profiling (ABPP), provides approaches for target deconvolution by profiling the target landscape and unraveling mechanisms of action. researchgate.netnih.goveuropeanreview.org Mass spectrometry-based methods, relying on advances in proteomics, are also used in label-free approaches for target deconvolution studies. unige.ch

Functional Genomics and RNA Interference (RNAi) for Target Validation

Functional genomics and techniques like RNA interference (RNAi) are employed for target validation by demonstrating the functional role of an identified target in a disease phenotype. ijpsjournal.comcam.ac.uknih.govcancerresearchhorizons.com RNAi allows researchers to study the effects of gene expression differences, providing a direct route to validating the functional relevance of putative target genes. technologynetworks.com Genetic manipulation of target genes in vitro, including knocking down (shRNA, siRNA, miRNA), knocking out (CRISPR), or knocking in genes, are techniques used in target validation. ijpsjournal.com CRISPR-Cas9 gene editing has largely superseded RNAi for some applications, enabling various types of screens and making it possible to generate cell or animal models for validation. technologynetworks.com Functional genomic screenings in complex human in vitro disease models are used to identify and validate clinically relevant, high-confidence targets. cam.ac.uk

Integration of Computational Methods in Target Identification

Computational methods play a significant role in target identification and drug discovery by predicting and prioritizing potential drug targets based on various data sources such as genomics, proteomics, and structural biology. fiveable.meresearchgate.netresearchgate.netnih.govnih.govexcelra.com These methods include techniques like gene expression analysis, protein-protein interaction networks, and structure-based drug design to identify targets with desirable properties. fiveable.me Computational approaches can analyze large datasets, including genomic and transcriptomic data, to identify genes and pathways associated with diseases. excelra.com AI and machine learning algorithms can analyze diverse datasets, such as gene expression profiles, protein-protein interaction networks, and genomic and proteomic data, to find possible targets involved in disease processes. lifebit.ai

In Vitro and Cell-Based Target Validation Strategies

In vitro and cell-based strategies are crucial for validating targets by assessing their relevance through pharmacological studies and proof-of-concept experiments. fiveable.metechnologynetworks.comeuropeanreview.orgunige.chgoogleapis.comnih.govaxxam.com In vitro assays are used to measure the biological activity of a target, characterize pharmacology, and assess the effects of modulating function. sygnaturediscovery.com Cell-based models, including 3D cultures and co-culture models, and human stem cells, provide disease-relevant contexts for validation. technologynetworks.comsygnaturediscovery.com These assays investigate the effects of compounds on specific cellular signaling pathways and biological processes within live cells, providing physiologically relevant contexts to study complex biological interactions and validate drug targets by confirming that modulating the target produces the expected cellular outcome. axxam.com Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm intracellular target engagement in cells. vipergen.com

Elucidation of the Molecular Mechanism of Action of this compound

Elucidating the molecular mechanism of action (MOA) of a small molecule involves understanding how it interacts with its target(s) and the subsequent biological effects. unige.chnih.gov For this compound, its function as an adrenergic agonist in dementia research suggests its mechanism involves interaction with adrenergic receptors. medchemexpress.com Dabelotine has been shown to increase norepinephrine (B1679862) release in rodent cerebral slices, further supporting an effect on the noradrenergic system. ncats.io

Direct Binding Assays and Interaction Characterization

Direct binding assays are fundamental in characterizing the interaction between a compound and its target, providing information about binding affinity and kinetics. technologynetworks.comlifebit.aivipergen.comelifesciences.org Techniques such as Surface Plasmon Resonance (SPR) and Bio-layer interferometry (BLI) are used to measure the physical interaction between a compound and its target in real-time, providing data on binding kinetics and strength. vipergen.com Isothermal Titration Calorimetry (ITC) measures the heat changes upon binding, yielding information about affinity and thermodynamics. vipergen.com These biophysical techniques are used for direct binding validation and confirming target specificity and binding strength. vipergen.com While general methods for direct binding assays are well-established and described nih.govnih.govresearchgate.net, specific data from such assays for this compound were not detailed in the provided search results, beyond the general statement that Dabelotine had no effect on noradrenergic and cholinergic receptor binding sites in vitro, while increasing norepinephrine release. ncats.io

Receptor and Enzyme Modulation by this compound

Post-binding Events and Downstream Signaling Pathways

Specific post-binding events and detailed downstream signaling pathways directly attributed to this compound were not described in the search results. General information on signaling pathways modulated by various compounds exists google.comgoogle.comepo.orggenecards.org, but this information is not linked explicitly to this compound.

Allosteric Modulation and Biased Signaling Mechanisms

Information specifically on the allosteric modulation or biased signaling mechanisms of this compound was not found in the provided search results. General concepts of allosteric modulation and biased signaling for other receptors, such as GPCRs and adrenergic receptors, are discussed in the literature hoelzel-biotech.comcymitquimica.comgoogle.commedchemexpress.comgoogleapis.comhodoodo.comresearchgate.net, but these mechanisms were not specifically detailed for this compound.

Pharmacological Characterization of this compound’s Molecular Effects

Detailed pharmacological characterization of this compound's molecular effects, particularly comprehensive data from in vitro assays, was not extensively available.

In Vitro Pharmacological Assays for Potency and Selectivity

While Dabelotine has been shown to increase in vitro K+-induced norepinephrine release in rodent cerebral slices ncats.ioncats.io and lacks effect on noradrenergic and cholinergic receptor binding sites ncats.ioncats.io, detailed quantitative data regarding the potency (e.g., EC50 or IC50 values) and selectivity of this compound across a broad panel of targets from specific in vitro pharmacological assays were not presented in the search results. General information on the importance of in vitro assays for potency and selectivity exists cymitquimica.comevitachem.comhodoodo.comncats.iobldpharm.com, but specific findings for this compound were not provided.

Modulation of Biological Processes by this compound in Cellular Systems

This compound is noted for its value in dementia research and has shown cognitive-enhancing effects, including improvements in reaction time and performance in memory tasks in phase 2 clinical trials for dementia. medchemexpress.comncats.ioncats.iomedchemexpress.commedchemexpress.com This suggests modulation of biological processes in cellular systems related to cognitive function. However, the specific cellular processes modulated by this compound were not detailed in the search results. General discussions on the modulation of biological processes in cellular systems exist medchemexpress.comncats.ioepo.orgresearchgate.netepa.govarchive.orggoogleapis.comgoogle.comgoogle.comgoogle.comgoogleapis.com, but these were not specifically linked to the actions of this compound at a detailed molecular or cellular level within the search results.

Structure Activity Relationships Sar and Computational Studies of R Dabelotine

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the chemical structures of a series of compounds and their observed biological activity. The underlying hypothesis of QSAR is that similar structures or physicochemical properties tend to exhibit similar biological activities. This approach is particularly useful in ligand-based drug design when the three-dimensional structure of the biological target is unknown.

Molecular Descriptors and Predictive Model Development

QSAR model development begins with the calculation of molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules. These descriptors can include parameters such as molecular weight, lipophilicity (logP), electronic properties, and topological indices. These descriptors are then correlated with the biological activity data using statistical methods. Predictive models are developed using techniques such as multiple linear regression (MLR), support vector machines (SVM), or machine learning algorithms. These models aim to predict the activity of new, untested compounds based on their calculated molecular descriptors.

Statistical Validation of QSAR Models

Rigorous statistical validation is crucial to ensure the reliability and predictive power of QSAR models. Common validation methods include internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using an independent test set of compounds not included in the model training. Statistical parameters such as the correlation coefficient (r² or R²), the predictive correlation coefficient (q² or Q²), and the root mean square error (RMSE) are used to assess the model's goodness-of-fit, robustness, and predictive accuracy. A well-validated QSAR model can provide insights into the structural features important for activity and guide the design of novel analogues with improved properties.

Computational Approaches to SAR Analysis

Computational approaches play a vital role in understanding the SAR of compounds and in rational drug design. These methods can complement experimental studies by providing molecular-level insights into ligand-target interactions.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a widely used computational technique that predicts the preferred orientation (binding mode) of a ligand within the binding site of a biological target, such as a protein. It estimates the binding strength or energy of the protein-ligand complex using scoring functions. The process typically involves sampling different conformations of the ligand and orientations within the binding site and then ranking these poses based on a scoring function that estimates the binding affinity.

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-target interactions by simulating the movement of atoms and molecules over time based on the laws of physics. MD simulations can capture the flexibility of both the ligand and the target protein, providing insights into conformational changes upon binding and the stability of the complex. Combining molecular docking with MD simulations can lead to more accurate predictions of binding modes and affinities.

Ligand-Based Drug Design Principles Applied to (R)-Dabelotine Analogues

Ligand-based drug design (LBDD) is an approach used when the 3D structure of the biological target is not available. It relies on the knowledge of existing active and inactive ligands to infer the structural and physicochemical features required for biological activity. Principles of LBDD, such as pharmacophore modeling and molecular similarity analysis, could be applied to a series of this compound analogues to identify the key features responsible for their activity at adrenergic receptors. Pharmacophore models represent the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for a molecule to bind to a target.

Structure-Based Drug Design in Optimizing this compound Derivatives

Structure-based drug design (SBDD) utilizes the 3D structural information of the biological target to design and optimize ligands. If the structure of the adrenergic receptor targeted by this compound were available (e.g., from X-ray crystallography or cryo-EM), SBDD approaches could be employed. This would involve using computational tools to design this compound derivatives that fit precisely into the receptor's binding site with optimal interactions. Techniques like molecular docking and virtual screening would be used to identify potential new ligands, and iterative cycles of design, synthesis, and testing would be performed to refine the compounds.

Exploration of Chemical Space for this compound Optimization

The exploration of chemical space is a critical aspect of drug discovery and optimization, aiming to identify compounds with desired biological activities and improved properties. This process involves navigating a vast theoretical space of possible molecular structures. Computational approaches play a significant role in this exploration, enabling the virtual generation and screening of large libraries of compounds. Methods such as Chemical Space Annealing (CSA) utilize global optimization algorithms with fragment-based virtual synthesis to explore drug-like molecules and optimize objective functions nih.gov. This strategy allows for a broad initial exploration followed by a more focused search in promising regions of chemical space nih.gov. Techniques like combining cluster expansion with quantum-inspired superposition can accelerate chemical space search for materials discovery, potentially applicable to drug-like molecules arxiv.org. DNA-encoded libraries (DELs) represent another transformative methodology, allowing for the simultaneous synthesis and screening of millions to billions of compounds to explore extensive chemical spaces mdpi.com. The endeavor of drug discovery can be viewed as chemical space exploration with the goal of simultaneously optimizing multiple properties, including ligand binding affinity, synthetic accessibility, and toxicity mpg.de. Computational chemoinformatic and physics-based approaches are employed to increase the reach of these explorations mpg.de. Programs like CREST are designed for the efficient and automated exploration of molecular chemical space, offering capabilities for conformational sampling and molecular structure analysis researchgate.net.

Specific details on how these methods have been applied precisely to the exploration of the chemical space around this compound for its optimization are not provided in the search results.

Strategies for Improving Compound Properties through Structural Modification

Structural modification is a key strategy in medicinal chemistry to improve various properties of a lead compound. These properties can include potency, selectivity, physicochemical characteristics (such as solubility and lipophilicity), biochemical and pharmacokinetic profiles, and the reduction of adverse effects researchgate.net. The goal is to enhance the therapeutic utility of the compound researchgate.net.

Various tactics are employed for structural modification. These can involve the insertion or removal of functional groups to optimize properties like pH balance or hydrophilic-hydrophobic balance (logP) researchgate.net. The addition of hydrogen bond donors/acceptors, the incorporation of heterocyclic ring systems, and bioisosteric replacements with hydrophilic groups are also used to improve interactions with an aqueous environment, thereby enhancing solubility researchgate.net. Chemical modification can improve solubility and dissolution by changing the chemical structure, for instance, through salt formation or the introduction of hydrophilic groups researchgate.net. Amide groups, common motifs in biologically active molecules, can modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, and contribute to molecular recognition through non-covalent interactions researchgate.net. Strategies for structural modification can also be aimed at improving specific properties like blood-brain barrier penetration, which can involve modifying molecules to enhance diffusion, reduce efflux, or activate carrier transporters nih.gov.

Specific strategies for structural modification applied to this compound to improve its properties are not detailed in the provided search results.

Preclinical Pharmacokinetics and Adme Research for R Dabelotine

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The comprehensive characterization of a compound's ADME properties is essential for predicting its pharmacokinetic profile in vivo and identifying potential issues that could impact its clinical translation allucent.comnih.govnih.govnih.gov.

In Vitro ADME Studies of (R)-Dabelotine

In vitro ADME studies utilize biological matrices such as liver microsomes, hepatocytes, and plasma to assess a compound's stability, metabolic pathways, and protein binding characteristics under controlled laboratory conditions. These studies provide early indicators of how the compound might behave in a living organism.

Microsomal Stability and Metabolic Fate

Microsomal stability studies are commonly employed to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are predominantly located in the liver microsomes. By incubating the compound with liver microsomes from various species, researchers can determine its metabolic half-life and intrinsic clearance, providing an indication of how quickly it is likely to be metabolized in vivo. Identification of metabolites formed during these incubations helps to elucidate the metabolic pathways of the compound.

Specific data regarding the microsomal stability and metabolic fate of this compound were not found in the consulted public sources.

Plasma Protein Binding

Plasma protein binding studies assess the extent to which a compound binds to proteins in the blood plasma, primarily albumin and alpha-1 acid glycoprotein. The unbound fraction of the drug is generally considered to be the pharmacologically active portion that can distribute to tissues and exert its effects. High plasma protein binding can affect the volume of distribution and clearance of a drug.

Specific data regarding the plasma protein binding of this compound were not found in the consulted public sources.

In Vivo Pharmacokinetic Studies in Preclinical Animal Models

In vivo pharmacokinetic studies involve administering the compound to live animals and measuring its concentrations in biological fluids (such as plasma or blood) and tissues over time nih.gov. These studies provide an integrated understanding of the ADME processes and allow for the determination of key pharmacokinetic parameters nih.gov. Commonly used animal models include mice, rats, dogs, and non-human primates, selected based on their relevance to human physiology and metabolism.

Specific in vivo pharmacokinetic data for this compound in preclinical animal models were not found in the consulted public sources.

Dose-Exposure Relationships and Pharmacokinetic Parameter Determination

Dose-exposure studies in animals aim to characterize how the systemic exposure to a compound (typically measured as area under the concentration-time curve, AUC, and maximum concentration, Cmax) changes with different administered doses. Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are determined from the concentration-time data using non-compartmental or compartmental analysis. These parameters are crucial for understanding the compound's disposition in the body and for predicting human pharmacokinetics.

Specific data on dose-exposure relationships and pharmacokinetic parameter determination for this compound in preclinical animal models were not found in the consulted public sources.

Tissue Distribution and Excretion Pathways

Tissue distribution studies investigate how a compound is distributed to various organs and tissues throughout the body nih.gov. This is important for understanding where the drug goes after administration and whether it reaches target tissues or accumulates in off-target organs nih.gov. Excretion studies determine the routes and extent of elimination of the compound and its metabolites from the body, primarily through urine and feces, but also potentially via bile or expired air allucent.comnih.govnih.gov.

Specific data regarding the tissue distribution and excretion pathways of this compound in preclinical animal models were not found in the consulted public sources.

Preclinical Efficacy Studies of R Dabelotine in Animal Models

Selection and Development of Relevant Preclinical Animal Models

The selection and development of appropriate animal models are paramount for accurately assessing the potential efficacy of a therapeutic agent. Models are chosen based on their ability to mimic key pathological features or symptoms of the human disease targeted by the compound.

Disease-Specific Animal Models for Investigating (R)-Dabelotine’s Efficacy

Preclinical studies investigating the efficacy of Dabelotine have frequently utilized rodent models that replicate aspects of neurological disorders, particularly Parkinson's disease. Chemically induced models are commonly employed to simulate the neurodegenerative processes observed in these conditions. For instance, rat models induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) or rotenone (B1679576) have been used. nih.govepa.gov These models are valuable for evaluating compounds that may ameliorate motor deficits and other symptoms associated with dopaminergic neuron loss. nih.govepa.gov

Genetically Engineered and Xenograft Models

While the provided information primarily highlights chemically induced models for assessing Dabelotine's efficacy in neurological contexts, genetically engineered or xenograft models are also valuable tools in preclinical research for other disease areas. However, specific details regarding the use of these particular types of models in the preclinical efficacy studies of Dabelotine for neurological indications were not prominently featured in the available search results. Genetically engineered models can offer insights into the role of specific genes or pathways, while xenograft models are often used in oncology to study human tumors in immunocompromised animals.

Evaluation of this compound's Pharmacological Activity in Vivo

Evaluating the pharmacological activity of this compound in vivo involves assessing its effects on relevant physiological and behavioral endpoints in animal models. This provides crucial information on whether the compound can exert the desired therapeutic effect within a living system.

Preclinical studies have evaluated the in vivo pharmacological activity of Dabelotine, particularly in models of Parkinson's disease. These evaluations often focus on assessing improvements in motor function, a key symptom of the disease. nih.govepa.gov The compound's activity in vivo is linked to its interaction with specific biological targets, such as adenosine (B11128) A1 receptors, which are implicated in modulating neurotransmission and motor control.

Dose-Response Relationships in Animal Models

Determining the dose-response relationship is a fundamental aspect of preclinical efficacy studies. This involves administering varying doses of the compound to groups of animals and measuring the corresponding biological or behavioral response. These studies help identify the range of doses that produce a therapeutic effect and can inform the selection of doses for future studies, including clinical trials. Studies on Dabelotine have indicated dose-dependent effects in animal models, suggesting that the magnitude of the observed efficacy is related to the administered dose. Due to the nature of the available information, specific numerical data points for dose-response curves in particular models are not available for inclusion in a data table.

Biomarker Modulation in Preclinical Efficacy Studies

Biomarkers are measurable indicators of a biological state or condition. In preclinical efficacy studies, evaluating the modulation of relevant biomarkers can provide insights into the compound's mechanism of action and its pharmacological effects at a molecular or cellular level. While the available information broadly mentions the involvement of pathways related to adenosine receptors and other potential mechanisms, detailed data on specific biomarker modulation by Dabelotine in preclinical efficacy studies, such as changes in protein levels, enzyme activity, or neurotransmitter concentrations, were not extensively detailed in the provided search snippets. Further research would be needed to fully characterize the biomarker profile modulated by Dabelotine.

Translational Considerations from Preclinical Animal Studies

Translational considerations involve evaluating how findings from preclinical animal studies might predict the effects of the compound in humans. This includes assessing the relevance of the animal models to the human disease, understanding potential differences in pharmacokinetics and pharmacodynamics between species, and identifying endpoints that can be measured in both animals and humans. Preclinical studies with Dabelotine in models of neurological conditions like Parkinson's disease and restless legs syndrome provide a basis for translational considerations, suggesting potential therapeutic applications in these human conditions. The observed efficacy in animal models provides support for further investigation in clinical settings, although careful consideration of species differences is necessary for translating doses and effects.

Chemical Probe Development and Application of R Dabelotine

Design and Synthesis of (R)-Dabelotine-Based Chemical Probes

The development of chemical probes based on this compound involves careful design and synthesis strategies to ensure specific target engagement and utility in biological investigations.

Rational Design of Probes for Specific Target Engagement

Rational design principles are applied to create this compound-based probes with high affinity and specificity for their intended targets. This often involves modifying the core structure of this compound to introduce functional groups that enhance binding interactions or enable subsequent detection or isolation of the target protein. The design process considers the known or predicted binding site characteristics of the target protein to optimize probe-target interactions.

Bio-orthogonal Labeling Strategies for Probe Derivatization

To facilitate the detection, visualization, or isolation of proteins bound by this compound probes, bio-orthogonal labeling strategies are often employed. These strategies involve incorporating a bio-orthogonal handle, such as an alkyne or azide (B81097) group, into the probe structure during synthesis. This handle allows for subsequent conjugation with a reporter tag (e.g., a fluorescent dye, biotin) via click chemistry or other bio-orthogonal reactions in biological systems without interfering with native cellular processes. This derivatization enables downstream analysis, such as imaging, pull-down assays, or mass spectrometry-based proteomics.

Application of this compound Probes in Biological Systems

This compound-based chemical probes have been applied in a range of biological investigations to study protein function and target engagement.

Interrogating Protein Function in Cellular and Organismal Investigations

This compound probes serve as valuable tools for interrogating protein function in both cellular and organismal settings. By binding to their specific targets, these probes can perturb protein activity or serve as markers to track protein localization or interactions. This allows researchers to gain insights into the roles of target proteins in various cellular processes and their impact on organismal physiology or pathology.

Target Engagement and Selectivity Profiling

A key application of this compound probes is in assessing target engagement and selectivity. These probes can be used to confirm that a compound interacts with its intended protein target in a complex biological environment. Furthermore, by testing probe binding across a panel of related or unrelated proteins, researchers can profile the selectivity of the probe and, by extension, the selectivity of the parent compound this compound or its derivatives. This is crucial for understanding potential off-target effects and ensuring the specificity of the probe or therapeutic candidate.

Chemical Proteomics Approaches with this compound Probes

This compound probes are particularly useful in chemical proteomics approaches. By using probes equipped with bio-orthogonal handles, researchers can capture and enrich the proteins that bind to the probe from complex biological lysates or tissues. Following enrichment, mass spectrometry is typically employed to identify the bound proteins, allowing for the global profiling of probe targets and off-targets within a biological system. This provides a comprehensive view of the probe's interactions and helps to elucidate the mechanism of action of this compound or related compounds.

Analytical Methodologies for R Dabelotine Research

Development and Validation of Bioanalytical Methods for (R)-Dabelotine

The development of robust bioanalytical methods is a critical prerequisite for evaluating the pharmacokinetic and toxicokinetic properties of a new chemical entity like this compound. iajps.comonlinepharmacytech.info A full validation process is essential when a new bioanalytical method is first established for a novel drug. nih.gov This ensures that the method is reliable and can produce data that can be interpreted accurately. rrml.ro The validation of such methods is performed in accordance with guidelines from regulatory authorities like the U.S. Food and Drug Administration (FDA). fda.gov

While specific, detailed bioanalytical method validation reports for this compound are not extensively available in peer-reviewed literature, the standard industry practices for small molecules of its nature would be rigorously applied. The process involves a series of experiments to demonstrate that the method is suitable for its intended purpose. nih.govresearchgate.net

Chromatographic Techniques (e.g., LC-MS/MS, HPLC) for Quantitative Determination

For the quantitative determination of small molecules like this compound in biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity and selectivity. onlinepharmacytech.infonih.gov High-performance liquid chromatography (HPLC) with UV or other detectors may also be developed, though it often requires derivatization for compounds lacking a strong chromophore to achieve sufficient sensitivity. researchgate.netnih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An LC-MS/MS method for this compound would be developed to separate it from endogenous matrix components and any potential metabolites. scielo.brmdpi.com The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve a low limit of quantitation. nih.gov The method would involve optimizing the ionization source (e.g., Electrospray Ionization - ESI) and fragmentation parameters for both this compound and a suitable internal standard. scielo.brnih.gov

A typical LC-MS/MS method would involve the following:

Chromatographic Column: A reversed-phase column (e.g., C18) is commonly used for separating small molecule drugs. scielo.brmdpi.com

Mobile Phase: A mixture of an aqueous solvent (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would be used. scielo.brnih.gov

Detection: Mass spectrometric detection in positive ion ESI mode is common for compounds containing nitrogen atoms, such as this compound. scielo.br

High-Performance Liquid Chromatography (HPLC): While less common for bioanalysis requiring high sensitivity, an HPLC-UV method could be developed for certain applications. nih.govijpsr.com Given the structure of this compound, direct UV detection might be feasible, but sensitivity could be limited. researchgate.net Method development would focus on selecting an appropriate column and a mobile phase that provides adequate separation and peak shape. ijpsr.com

Sample Preparation and Extraction Procedures from Biological Matrices

Before analysis, this compound must be extracted from the complex biological matrix (e.g., plasma, serum, urine) to remove interfering substances like proteins and salts. iajps.commdpi.comnih.gov The choice of extraction method depends on the physicochemical properties of the analyte, the required sensitivity, and the desired throughput. nih.govrdd.edu.iq

Common extraction techniques applicable to this compound include:

Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov The supernatant containing the analyte is then injected into the LC-MS/MS system. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological sample into an immiscible organic solvent based on its partitioning behavior. onlinepharmacytech.info LLE can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective method that involves passing the sample through a sorbent bed that retains the analyte. ijcrt.org Interfering components are washed away, and the analyte is then eluted with a different solvent. This technique generally yields the cleanest samples. nih.gov

Method Validation Parameters (e.g., Accuracy, Precision, Selectivity)

A bioanalytical method must be rigorously validated to ensure its performance characteristics are acceptable for its intended use. nih.govrrml.rofda.gov Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, and endogenous matrix components. ijcrt.org

Accuracy: The closeness of the determined value to the nominal or known true value. It is typically expressed as a percentage of the nominal value. austinpublishinggroup.com

Precision: The closeness of agreement among a series of measurements from the same sample. It is assessed at both intra-day (repeatability) and inter-day levels and expressed as the coefficient of variation (CV). ijcrt.orgaustinpublishinggroup.com

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be linear over the expected concentration range. ijcrt.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. ijcrt.org

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including during sample collection and handling, long-term storage, and after freeze-thaw cycles. austinpublishinggroup.com

Below is an illustrative table of typical acceptance criteria for bioanalytical method validation.

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (except at LLOQ, where it should be within ±20%).
Precision The coefficient of variation (CV) should not exceed 15% (except at LLOQ, where it should not exceed 20%).
Linearity (r²) The correlation coefficient should be ≥ 0.99.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.

Assay Development for High-Throughput Screening (HTS)

This compound was identified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). jneurosci.orgmdpi.com High-throughput screening (HTS) is a key technology used to discover such compounds by rapidly assessing large libraries of chemicals for their ability to modulate a specific biological target. nih.govnih.gov

The development of an HTS assay for α7 nAChR PAMs, the class to which this compound belongs, typically involves using a cell line that expresses the receptor. nih.gov A common approach is a cell-based functional assay that measures changes in intracellular calcium levels upon receptor activation. Because α7 nAChRs activate and desensitize very rapidly, PAMs are crucial for enabling a detectable and robust signal in HTS formats. nih.govbohrium.com

An example of an HTS assay format for discovering α7 nAChR modulators is presented in the table below.

Assay ComponentDescription
Cell Line Human neuroblastoma cells (e.g., IMR-32) or other cells engineered to express the human α7 nAChR. nih.gov
Assay Principle Measurement of agonist-induced calcium influx using a fluorescent calcium indicator dye.
Assay Format Typically performed in 384-well or 1536-well microplates to allow for automated, high-throughput processing.
Screening Mode Cells are incubated with test compounds (from a chemical library) before being challenged with a sub-maximal concentration of an α7 agonist (e.g., acetylcholine). PAMs will potentiate the agonist-induced response, leading to an increased fluorescent signal. jneurosci.org

Quality Assurance and Control in this compound Analysis

Quality Assurance (QA) and Quality Control (QC) are fundamental to all stages of bioanalytical work to ensure the integrity and reliability of the data generated. cfpie.com QA encompasses the systems and processes put in place to ensure that the final product (in this case, analytical data) consistently meets quality standards, while QC refers to the specific procedures used to verify this. nih.govcompliancequest.com

In the context of this compound analysis, a robust QA/QC program would include:

Standard Operating Procedures (SOPs): All laboratory activities, from sample receipt to data reporting, must be governed by detailed SOPs. compliancequest.com

Quality Control Samples: QC samples are prepared at low, medium, and high concentrations and are analyzed with every batch of study samples to monitor the performance of the analytical method. nih.gov The results of the QC samples must fall within predefined acceptance limits for the run to be considered valid.

Proficiency Testing: Regular analysis of samples with unknown concentrations to assess the laboratory's performance.

Documentation and Data Review: Meticulous documentation of all experimental procedures and a thorough review process for all data to ensure accuracy and compliance with regulatory standards like Good Laboratory Practice (GLP). clinicalleader.com

Future Directions and Research Gaps for R Dabelotine

Integration of Omics Technologies in Understanding (R)-Dabelotine's Biology

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to comprehensively understand the biological impact of this compound. nih.govnih.govmdpi.com Integrating these high-throughput methods can provide a holistic view of the molecular changes induced by the compound, moving beyond its primary interaction with the α7 nAChR to uncover broader network effects. mdpi.comresearchgate.net

Future research should focus on applying a multi-omics strategy to elucidate the complete mechanism of action and identify novel biomarkers of response or toxicity. mdpi.com For instance, transcriptomics can reveal changes in gene expression in neuronal cells following treatment, while proteomics can identify alterations in protein networks and signaling pathways. nih.gov Metabolomics, the study of small molecules, can capture the downstream functional consequences of these changes. nih.gov This integrated approach is crucial for understanding the complex pathophysiology of neurodegenerative and psychiatric disorders and how a modulator like this compound might correct underlying dysfunctions. mdpi.com

Omics TechnologyPotential Application in this compound ResearchKey Insights to be Gained
Genomics Identifying genetic variations that influence patient response to this compound (Pharmacogenomics).Predictive biomarkers for treatment efficacy and patient stratification.
Transcriptomics Analyzing gene expression changes in neuronal and glial cells upon this compound treatment.Understanding downstream signaling pathways and off-target effects.
Proteomics Mapping alterations in protein expression and post-translational modifications.Elucidation of protein-protein interaction networks affected by α7 nAChR modulation.
Metabolomics Profiling changes in endogenous metabolites in response to the compound.Identifying functional consequences of receptor activation and novel therapeutic targets.

Advanced In Vitro Models for Preclinical Evaluation (e.g., Organ-on-Chips, 3D Cultures)

A significant challenge in drug development is the limited predictive power of traditional preclinical models. nih.govresearchgate.net Advanced in vitro models, such as organ-on-a-chip (OOC) systems and three-dimensional (3D) cell cultures, offer more physiologically relevant platforms for evaluating the efficacy and safety of compounds like this compound. wikipedia.orgnih.govmdpi.comdartmouth.edu

These models can better replicate the complex microenvironment of the human brain, including the blood-brain barrier, cell-cell interactions, and tissue architecture. nih.govmdpi.commdpi.com OOC technology, for example, uses microfluidic devices to culture living cells in continuously perfused chambers, simulating the dynamic conditions of a living organ. wikipedia.orgmdpi.comnih.gov 3D cell cultures, such as spheroids and organoids, allow cells to grow and interact in a three-dimensional space, which more closely mimics in vivo conditions compared to conventional 2D cultures. nih.govnih.govyoutube.com Employing these models in the preclinical evaluation of this compound could provide more accurate predictions of its effects in humans, potentially reducing the high attrition rates seen in clinical trials. mdpi.com

Computational Innovations in this compound Drug Discovery

Computational methods are integral to modern drug discovery, offering the potential to accelerate the identification and optimization of new therapeutic agents. beilstein-journals.orgutexas.edunih.gov For a compound like this compound, which targets a specific receptor, structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational tools. beilstein-journals.orgnih.gov These approaches can be used to design novel modulators of the α7 nAChR with improved properties.

Future computational work could involve molecular docking and dynamics simulations to better understand the binding interactions of this compound with the α7 nAChR. beilstein-journals.orgnih.gov This knowledge can guide the design of new molecules with enhanced selectivity and potency. Furthermore, computational techniques can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. beilstein-journals.org

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize drug discovery. r-bloggers.commachinelearningmastery.comkaggle.comgeeksforgeeks.orgmorsoftware.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. In the context of this compound research, ML algorithms could be trained on existing data to predict the activity of new compounds, identify potential off-target effects, and even repurpose existing drugs for new indications. r-bloggers.comgeeksforgeeks.org

AI can also be used to analyze clinical trial data to identify patient subgroups that are most likely to respond to treatment with this compound, paving the way for a more personalized medicine approach. morsoftware.com The application of these advanced computational methods represents a significant opportunity to streamline the drug discovery and development process for the next generation of α7 nAChR modulators.

Challenges and Opportunities in Advancing this compound Research

Advancing the research of this compound and other α7 nAChR modulators is not without its challenges. nih.gov These include overcoming the inherent difficulties in developing drugs for complex neurological disorders and addressing the specific limitations of this class of compounds. nih.gov However, these challenges also present opportunities for innovation and scientific advancement.

A key challenge in the development of α7 nAChR modulators is achieving the desired selectivity and potency. nih.govmdpi.com The nicotinic receptor family has numerous subtypes, and off-target effects can lead to undesirable side effects. mdpi.com Furthermore, the α7 nAChR exhibits rapid desensitization upon activation, which can limit the therapeutic efficacy of agonists. mdpi.com

Future research should focus on the development of novel modulators, such as positive allosteric modulators (PAMs), which can enhance the receptor's response to the endogenous neurotransmitter acetylcholine (B1216132) without directly activating it. nih.govmdpi.comnih.govfrontiersin.org This approach may offer a more nuanced and potentially safer way to modulate α7 nAChR activity. The continued exploration of the structure-activity relationships (SAR) of compounds like this compound will be crucial in designing next-generation modulators with improved pharmacological profiles. nih.gov

The principles of open science, which advocate for the transparent and collaborative sharing of research data and findings, can significantly accelerate progress in the field. opusproject.eucabells.comresearchgate.netnih.govembopress.org By making preclinical and clinical data from studies on this compound and other α7 nAChR modulators more widely accessible, researchers can learn from past successes and failures, avoid redundant experiments, and build upon existing knowledge. cabells.comnih.gov

Promoting a culture of open science requires a concerted effort from researchers, funding agencies, and publishers. cabells.com Establishing data repositories and common data standards will be essential to facilitate meaningful data sharing. cabells.comembopress.org Ultimately, a more open and collaborative research environment will foster innovation and increase the likelihood of developing effective treatments for the complex brain disorders that compounds like this compound aim to address. researchgate.net

Q & A

Q. How to design pharmacokinetic studies to account for this compound’s nonlinear absorption in preclinical models?

  • Methodological Answer : Use non-compartmental analysis (NCA) with dose escalation to identify saturation points. Incorporate PBPK (Physiologically Based Pharmacokinetic) modeling to simulate absorption dynamics. Validate via portal vein sampling in rodent models .

Ethical & Reproducibility Considerations

Q. What guidelines ensure reproducibility in synthesizing and testing this compound analogs?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish detailed synthetic protocols (e.g., reaction stoichiometry, purification gradients) in supplementary materials. Use CRF (Case Report Forms) for in vivo studies .

Q. How to mitigate bias in evaluating this compound’s therapeutic potential across interdisciplinary teams?

  • Methodological Answer : Implement double-blinding in assay readouts and data analysis. Use consensus frameworks (e.g., STAIR criteria for stroke models) for preclinical validation. Engage independent CROs (Contract Research Organizations) for critical assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.